3-(2,5-Dimethoxyphenyl)-3-oxopropanal
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Overview
Description
3-(2,5-Dimethoxyphenyl)-3-oxopropanal is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-3-oxopropanal typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate reagent to introduce the propanal group. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,5-dimethoxybenzaldehyde reacts with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 3-(2,5-Dimethoxyphenyl)propanoic acid
Reduction: 3-(2,5-Dimethoxyphenyl)propanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-3-oxopropanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-3-oxopropanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, thereby modulating their activity . The pathways involved may include oxidative stress responses, signal transduction pathways, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(2,5-Dimethoxyphenyl)-3-oxopropanal is unique due to its specific structural features, including the presence of both an aldehyde group and dimethoxy substituents on the phenyl ring.
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-3-oxopropanal |
InChI |
InChI=1S/C11H12O4/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
FHFZBORGXRBTDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CC=O |
Origin of Product |
United States |
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